1,3-dibenzyl-2-aryl imidazolidines belong to a class of heterocyclic organic compounds. These compounds have emerged in scientific research as potential inhibitors of Heat shock protein 90 (Hsp90) [, ]. Hsp90 plays a crucial role in the cellular machinery by stabilizing and regulating numerous client proteins involved in cell signaling, growth, and survival. Due to its involvement in cancer development and progression, Hsp90 is considered a promising target for anticancer therapies [].
The molecular structure of related compounds like 1,3-dibenzyl-2-phenylimidazolidine has been studied using techniques like X-ray crystallography []. These analyses revealed that the imidazolidine ring in these compounds adopts a slightly distorted envelope conformation. The dihedral angles between the phenyl ring at the 2-position and the two benzyl rings offer insights into the overall molecular geometry []. Further studies on 1,3-dibenzyl-2-(2,3,4-trimethoxyphenyl)imidazolidine would be needed to determine its precise molecular structure and conformation.
1,3-dibenzyl-2-aryl imidazolidines, as exemplified by compound 4a in [], have been identified as potential Hsp90 inhibitors. These compounds are believed to exert their inhibitory effect by competitively binding to the ATP-binding site located at the N-terminus of Hsp90 [, ]. This binding disrupts the chaperone function of Hsp90, leading to the degradation of its client proteins, including those involved in cancer cell proliferation and survival. The N-benzyl group in these compounds is suggested to play a significant role in their anti-cancer activity [].
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 5115-19-5
CAS No.:
CAS No.: 1239908-48-5